molecular formula C11H18N2O3S B1526480 N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide CAS No. 1303894-24-7

N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide

Cat. No.: B1526480
CAS No.: 1303894-24-7
M. Wt: 258.34 g/mol
InChI Key: FXZSMRUIMZJUEJ-UHFFFAOYSA-N
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Description

“N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide” is a small molecule . It belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 44 bonds in total, including 20 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 sulfonamide .


Physical and Chemical Properties Analysis

The average molecular weight of “this compound” is 430.524 and the monoisotopic weight is 430.178709418 . The chemical formula is C20H26N6O3S .

Scientific Research Applications

Synthesis and Structure-Activity Relationships

A study by Procopiou et al. (2013) focused on the synthesis and examination of indazole arylsulfonamides as human CCR4 antagonists, highlighting the compound GSK2239633A for its potent properties and high absorption, which was selected for further development (Procopiou et al., 2013).

Biological Screening

Fatima et al. (2013) synthesized a series of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide, demonstrating prominent activity against the acetylcholinesterase enzyme, indicating potential for therapeutic applications (Fatima et al., 2013).

Pharmacological Effects

Grell et al. (1998) investigated hypoglycemic benzoic acid derivatives, including discussions on structure-activity relationships and the discovery of repaglinide, a significant therapeutic for type 2 diabetic patients (Grell et al., 1998).

Enzyme Inhibition

Tuğrak et al. (2020) synthesized N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides, which showed significant inhibitory potential against human carbonic anhydrase I and II and acetylcholinesterase enzymes, suggesting their use as lead compounds for further drug development (Tuğrak et al., 2020).

Anticancer Evaluation

Halawa et al. (2020) synthesized a series of heterocyclic compounds with a sulfonamide moiety, evaluated for antiproliferative activity against different cancer cell lines, highlighting the potential of these compounds as potent antiproliferative agents (Halawa et al., 2020).

Mechanism of Action

Target of Action

The primary target of N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth.

Mode of Action

It is known to interact with its target, cdk2 . This interaction may lead to changes in the activity of CDK2, potentially affecting the progression of the cell cycle and influencing cell growth and division.

Properties

IUPAC Name

N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-12-10-4-6-11(7-5-10)17(14,15)13(2)8-9-16-3/h4-7,12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZSMRUIMZJUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)S(=O)(=O)N(C)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide
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N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide
Reactant of Route 3
N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide
Reactant of Route 4
N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide
Reactant of Route 5
N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide
Reactant of Route 6
N-(2-methoxyethyl)-N-methyl-4-(methylamino)benzene-1-sulfonamide

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